1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
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Overview
Description
1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also shown potential for scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been shown to increase heart rate, blood pressure, and body temperature. It also causes a release of dopamine, which can lead to feelings of euphoria and increased motivation. However, chronic use of 1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been associated with negative effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has shown potential as a research tool for studying the effects of stimulants on the brain and the mechanisms of addiction. However, its recreational use and potential for abuse make it difficult to obtain and regulate for scientific research.
Future Directions
1. Further research on the mechanisms of 1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone's effects on the brain and its potential as a treatment for psychiatric conditions.
2. Development of safer and more effective synthetic cathinones for research purposes.
3. Investigation of the long-term effects of 1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone use on the brain and behavior.
Synthesis Methods
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone involves the reaction of 4-methylpiperidine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then reduced to 1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone has been studied for its potential as a treatment for conditions such as depression, anxiety, and ADHD. It has also been used in studies on the mechanisms of addiction and the effects of stimulants on the brain.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10-5-7-17(8-6-10)14(18)9-13-11(2)15-16(4)12(13)3/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKTWDILNJGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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